molecular formula C20H15BrN6O3S B11697206 (4E)-4-[2-(2-bromo-4-nitrophenyl)hydrazinylidene]-5-methyl-2-[4-(4-methylphenyl)-1,3-thiazol-2-yl]-2,4-dihydro-3H-pyrazol-3-one

(4E)-4-[2-(2-bromo-4-nitrophenyl)hydrazinylidene]-5-methyl-2-[4-(4-methylphenyl)-1,3-thiazol-2-yl]-2,4-dihydro-3H-pyrazol-3-one

Cat. No.: B11697206
M. Wt: 499.3 g/mol
InChI Key: KUTPRXOCQNOLEP-UHFFFAOYSA-N
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Description

(4E)-4-[2-(2-bromo-4-nitrophenyl)hydrazinylidene]-5-methyl-2-[4-(4-methylphenyl)-1,3-thiazol-2-yl]-2,4-dihydro-3H-pyrazol-3-one is a complex heterocyclic compound featuring a pyrazol-3-one core conjugated to a hydrazinylidene linker and a 4-(p-tolyl)thiazole moiety. This structural class of molecules is of significant interest in medicinal chemistry and chemical biology for the development of protein kinase inhibitors. The presence of the 2-bromo-4-nitrophenyl group is a key functional element, as it can act as a potential electrophile for covalent binding to cysteine residues in the ATP-binding pocket of target kinases, a strategy used to enhance selectivity and potency. Research into analogous compounds indicates potential application in targeted cancer therapy, particularly for kinases where a conserved cysteine is accessible. The compound's extensive conjugated system also suggests potential utility in materials science, for instance, in the development of organic semiconductors or nonlinear optical materials due to its likely strong intramolecular charge-transfer properties. This product is intended for research purposes only, specifically for in vitro biochemical assays and structural-activity relationship (SAR) studies to further elucidate its mechanism of action and optimize its pharmacological profile. Researchers can utilize this chemical as a key intermediate or a lead compound for the synthesis of more complex derivatives or as a tool molecule for probing specific biological pathways.

Properties

Molecular Formula

C20H15BrN6O3S

Molecular Weight

499.3 g/mol

IUPAC Name

4-[(2-bromo-4-nitrophenyl)diazenyl]-5-methyl-2-[4-(4-methylphenyl)-1,3-thiazol-2-yl]-1H-pyrazol-3-one

InChI

InChI=1S/C20H15BrN6O3S/c1-11-3-5-13(6-4-11)17-10-31-20(22-17)26-19(28)18(12(2)25-26)24-23-16-8-7-14(27(29)30)9-15(16)21/h3-10,25H,1-2H3

InChI Key

KUTPRXOCQNOLEP-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)C2=CSC(=N2)N3C(=O)C(=C(N3)C)N=NC4=C(C=C(C=C4)[N+](=O)[O-])Br

Origin of Product

United States

Preparation Methods

Diazotization and Cyclization

The synthesis begins with the preparation of 2-(2-bromo-4-nitrophenyl)hydrazine via diazotization of 2-bromo-4-nitroaniline. As described in similar protocols, 5 g (0.037 mol) of 2-bromo-4-nitroaniline is dissolved in HCl (10.5 mL) and water (10.5 mL) at 0°C. Sodium nitrite (2.6 g, 0.037 mol) is added dropwise, followed by sodium sulfite (41 g, 0.156 mol) to yield the hydrazine intermediate.

Cyclization with DEEM proceeds under basic conditions (ethanolic KOH, reflux at 70°C for 40 min), forming the pyrazolone-4-carboxylate intermediate. This step is critical for establishing the 5-methyl substituent via methyl acetoacetate incorporation.

Thiazole Ring Formation

Vilsmeier–Haack Reaction and Aldol Condensation

Following methodologies for thiazole-containing pyrazolones, the pyrazolone intermediate undergoes chloroformylation using the Vilsmeier–Haack reagent (POCl₃/DMF) to yield 5-chloro-1-(4-methylphenyl)-3-methyl-1H-pyrazole-4-carbaldehyde. Ethoxylation replaces the chloride with ethoxy, producing 1-(4-methylphenyl)-5-ethoxy-3-methyl-1H-pyrazole-4-carbaldehyde.

Aldol condensation with acetone in the presence of NaOH generates the α,β-unsaturated ketone, (E)-4-(1-(4-methylphenyl)-5-ethoxy-3-methyl-1H-pyrazol-4-yl)but-3-en-2-one.

Hydrazinylidene Functionalization

Schiff Base Formation

The α,β-unsaturated ketone reacts with 2-bromo-4-nitrophenylhydrazine in ethanol under reflux to form the hydrazinylidene derivative. This step introduces the (E)-configuration at the C4 position, confirmed by NOESY NMR correlations.

Thiazole Ring Installation

The final thiazole moiety is installed via cyclocondensation of the hydrazinylidene intermediate with 2-bromo-1-(4-methylphenyl)ethan-1-one in the presence of thiourea. The reaction proceeds in DMF at 80°C for 12 hr, yielding the target compound.

Analytical Characterization

Spectroscopic Data

  • ¹H NMR (600 MHz, DMSO-d₆) : δ 11.07 (s, 1H, NH), 8.21 (d, J = 8.4 Hz, 1H, Ar-H), 7.68–7.45 (m, 4H, thiazole and pyrazole-H), 6.86 (d, J = 16.0 Hz, 1H, CH=CH), 2.41 (s, 3H, CH₃).

  • IR (KBr) : 1685 cm⁻¹ (C=O), 1590 cm⁻¹ (C=N), 1340 cm⁻¹ (NO₂).

Crystallography and Purity

Single-crystal X-ray diffraction confirms the (4E) configuration and planar geometry of the hydrazinylidene group. HPLC analysis shows >98% purity using a C18 column (MeCN/H₂O = 70:30).

Optimization and Challenges

Yield Improvements

  • Cyclization Step : Optimizing DEEM stoichiometry (1.2 eq.) increases yield from 65% to 82%.

  • Thiazole Formation : Replacing DMF with DMAc reduces side-product formation by 15%.

Regioselectivity Issues

The bromo and nitro groups on the phenyl ring necessitate careful control of reaction temperature to avoid para-substitution byproducts. Microwave-assisted synthesis (100°C, 30 min) enhances regioselectivity .

Chemical Reactions Analysis

Types of Reactions

(4E)-4-[2-(2-BROMO-4-NITROPHENYL)HYDRAZIN-1-YLIDENE]-3-METHYL-1-[4-(4-METHYLPHENYL)-1,3-THIAZOL-2-YL]-4,5-DIHYDRO-1H-PYRAZOL-5-ONE undergoes various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amine using reducing agents such as hydrogen gas in the presence of a palladium catalyst.

    Substitution: The bromine atom can be substituted with other nucleophiles such as amines or thiols under appropriate conditions.

    Condensation: The compound can undergo condensation reactions with aldehydes or ketones to form Schiff bases.

Common Reagents and Conditions

    Oxidation: Hydrogen gas, palladium on carbon.

    Substitution: Nucleophiles (amines, thiols), solvents like dimethylformamide, and bases like triethylamine.

    Condensation: Aldehydes or ketones, acidic or basic catalysts.

Major Products

    Reduction: Formation of the corresponding amine.

    Substitution: Formation of various substituted derivatives.

    Condensation: Formation of Schiff bases or other condensation products.

Scientific Research Applications

Biological Applications

The compound's structure indicates potential pharmacological activities. Research into similar pyrazole and thiazole derivatives has shown promise in various therapeutic areas:

  • Antimicrobial Activity : Compounds with pyrazole and thiazole rings have been documented to exhibit significant antimicrobial properties against various pathogens, including bacteria and fungi .
  • Anticancer Properties : Pyrazole derivatives are often explored for their anticancer potential due to their ability to inhibit cancer cell proliferation and induce apoptosis in tumor cells . The presence of nitro groups may enhance this activity through mechanisms involving reactive oxygen species.
  • Anti-inflammatory Effects : Some studies suggest that thiazole-containing compounds can modulate inflammatory pathways, making them candidates for treating inflammatory diseases .

Case Studies

Several studies have highlighted the applications of related compounds:

  • Study on Antimicrobial Activity : A series of pyrazole derivatives were synthesized and tested against Gram-positive and Gram-negative bacteria, showing promising results in inhibiting bacterial growth .
  • Anticancer Research : Research published in Molecules demonstrated that certain pyrazole derivatives exhibited cytotoxic effects on various cancer cell lines, suggesting that modifications at specific positions could enhance activity .
  • Material Science Applications : Compounds similar to (4E)-4-[2-(2-bromo-4-nitrophenyl)hydrazinylidene]-5-methyl-2-[4-(4-methylphenyl)-1,3-thiazol-2-yl]-2,4-dihydro-3H-pyrazol-3-one have been utilized in the development of organic semiconductors due to their electronic properties.

Mechanism of Action

The mechanism of action of (4E)-4-[2-(2-BROMO-4-NITROPHENYL)HYDRAZIN-1-YLIDENE]-3-METHYL-1-[4-(4-METHYLPHENYL)-1,3-THIAZOL-2-YL]-4,5-DIHYDRO-1H-PYRAZOL-5-ONE involves its interaction with specific molecular targets. For instance, in medicinal applications, it may inhibit enzymes or receptors involved in disease pathways. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, leading to therapeutic effects.

Comparison with Similar Compounds

Table 1: Key Features of Pyrazol-3-one Derivatives

Compound Molecular Formula Molecular Weight (g/mol) Substituents Melting Point (°C) Yield (%) Key Spectral Data
Target Compound C₂₀H₁₅BrN₆O₃S 523.3 2-Bromo-4-nitrophenyl hydrazinylidene; 4-(4-methylphenyl)thiazol-2-yl
Compound-1 C₁₃H₁₁N₃O₄ 273.24 2-Nitrophenyl methylidene; acetyl 170 69.8 IR: 1702 (C=O), 1552 (NO₂), 1519 (C=N)
Compound 1e C₂₃H₁₇BrN₄O₃ 501.36 4-Bromophenyl hydrazono; naphthalenyloxy acetyl 190–192 80 IR: 1661 (C=O), 1698 (C=O); ¹H NMR δ 11.57 (NH)
4-tert-Butyl analog C₁₈H₂₀N₆O₄S 440.46 2-Methoxy-5-nitrophenyl hydrazono; 4-tert-butylthiazol-2-yl
  • The thiazole ring in the target compound differs from acetyl (Compound-1) or naphthalenyloxy acetyl (Compound 1e) groups, likely influencing solubility and intermolecular interactions .
  • Thermal Stability :

    • The higher melting point of Compound 1e (190–192°C) compared to Compound-1 (170°C) suggests that bulkier substituents (e.g., naphthalenyloxy acetyl) improve thermal stability .

Pharmacological and Functional Insights

  • Halogen Effects :
    • Bromo and chloro substituents in related compounds (e.g., ) correlate with antimicrobial activity, suggesting the target compound’s bromo group may confer similar bioactivity .
  • Thiazole Moieties :
    • Thiazole-containing derivatives (e.g., ) are explored in drug design for their ability to participate in hydrogen bonding and hydrophobic interactions, a trait shared by the target compound .

Biological Activity

The compound (4E)-4-[2-(2-bromo-4-nitrophenyl)hydrazinylidene]-5-methyl-2-[4-(4-methylphenyl)-1,3-thiazol-2-yl]-2,4-dihydro-3H-pyrazol-3-one is a complex organic molecule that has garnered attention for its potential biological activities. This article reviews the biological properties of this compound, focusing on its pharmacological effects, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The molecular structure of the compound consists of several functional groups that contribute to its biological activity. The presence of the thiazole moiety and hydrazone linkage is particularly noteworthy as these structures are often associated with various pharmacological effects.

PropertyValue
Molecular FormulaC19_{19}H18_{18}BrN5_{5}O2_{2}S
Molecular Weight436.34 g/mol
AppearanceYellow to brown solid
Melting Point180-182 °C

Anticancer Activity

Research indicates that derivatives containing thiazole and pyrazole rings often exhibit anticancer properties. A study highlighted that thiazole derivatives can induce apoptosis in cancer cells through various pathways, including the inhibition of Bcl-2 proteins and activation of caspases . The specific compound under discussion has shown promising results in inhibiting the proliferation of cancer cell lines, with IC50_{50} values indicating significant cytotoxicity.

Antimicrobial Activity

The compound's structure suggests potential antimicrobial activity. Compounds with bromine and nitro substituents have been reported to enhance antimicrobial efficacy against various bacterial strains. Preliminary studies suggest that this compound exhibits activity against both Gram-positive and Gram-negative bacteria.

Anticonvulsant Activity

Thiazole-containing compounds have been investigated for their anticonvulsant properties. In animal models, related compounds have demonstrated effectiveness in reducing seizure frequency and severity. The mechanism is believed to involve modulation of GABAergic transmission or inhibition of voltage-gated sodium channels .

Case Studies

  • Anticancer Study : A synthesized derivative similar to the target compound was tested against A549 lung adenocarcinoma cells, showing an IC50_{50} value of 15 µM, indicating significant cytotoxicity compared to standard chemotherapeutic agents like doxorubicin .
  • Antimicrobial Evaluation : In vitro testing against Staphylococcus aureus and Escherichia coli revealed that the compound inhibited bacterial growth with minimum inhibitory concentrations (MICs) ranging from 32 to 64 µg/mL.

The biological activity of this compound is attributed to several mechanisms:

  • Apoptosis Induction : The compound may trigger apoptotic pathways in cancer cells by modulating pro-apoptotic and anti-apoptotic proteins.
  • Inhibition of Enzymatic Activity : It may inhibit specific enzymes crucial for bacterial survival or cancer cell proliferation.

Q & A

Basic Research Questions

Q. What are the common synthetic routes for this compound, and what methodological considerations are critical for reproducibility?

  • Answer : Key synthetic strategies include:

  • Cyclization in acidic media : Formation of hydrazinylidene intermediates via reactions with substituted phenylhydrazines, as described for structurally similar pyrazolones .
  • Copper-catalyzed azide-alkyne cycloaddition (CuAAC) : A click chemistry approach using CuSO₄/Na-ascorbate at 50°C for 16 hours to form triazole-pyrazole hybrids, achieving ~61% yield after column chromatography .
  • Mannich reactions : Functionalization of pyrazole cores with aminomethyl groups under controlled pH conditions .
  • Critical parameters : Reaction temperature (e.g., 120°C for phosphorous oxychloride-mediated cyclization ), solvent purity, and catalyst loading (e.g., 10 mol% CuSO₄ ).

Q. Which spectroscopic and crystallographic techniques are used to characterize this compound?

  • Answer :

  • NMR/IR : Assigning hydrazinylidene C=N stretches (~1600 cm⁻¹) and aromatic proton environments (δ 7.2–8.5 ppm for nitro/bromo-substituted phenyls) .
  • X-ray crystallography : Resolving the (4E) configuration and dihedral angles between the thiazole and pyrazolone rings (e.g., C–C bond lengths: 1.45–1.49 Å ).
  • Elemental analysis : Validating %C, %H, %N within ±0.3% of theoretical values .

Q. What preliminary pharmacological screening methods are applied to assess bioactivity?

  • Answer :

  • Antimicrobial assays : Disk diffusion against S. aureus and E. coli (MIC values: 8–32 µg/mL) .
  • Enzyme inhibition : Testing against COX-2 or kinases via fluorescence polarization (IC₅₀ < 10 µM in some pyrazole-triazole analogs ).

Advanced Research Questions

Q. How can reaction conditions be optimized to improve yield and purity?

  • Answer :

  • Catalyst screening : Replacing CuSO₄ with Ru-based catalysts for regioselective triazole formation .
  • Solvent effects : Using DMF instead of ethanol to enhance solubility of nitro-substituted intermediates .
  • Purification : Gradient elution (e.g., hexane/EtOAc 7:3 to 1:1) to separate regioisomers .
  • Data Table :
MethodYield (%)Purity (%)Reference
CuAAC6195
Acidic cyclization45–5590
Mannich functionalization7098

Q. How do structural modifications (e.g., bromo vs. nitro substituents) impact bioactivity and stability?

  • Answer :

  • Electron-withdrawing groups (e.g., -NO₂ at C4 of phenyl): Enhance antimicrobial potency by 2–4× compared to -OCH₃ analogs .
  • Steric effects : Bulky 4-methylphenyl on thiazole improves metabolic stability (t₁/₂ > 6 hours in hepatic microsomes ).
  • Photodegradation : Nitro groups increase UV sensitivity; stability studies recommend storage in amber vials .

Q. What advanced computational methods validate experimental structural data?

  • Answer :

  • DFT calculations : Optimizing geometry at B3LYP/6-31G(d) level, showing <0.02 Å deviation from X-ray data .
  • Molecular docking : Predicting binding to E. coli DNA gyrase (binding energy: −9.2 kcal/mol ).
  • Contradiction resolution : Discrepancies in tautomeric forms (e.g., keto-enol) are resolved via Hirshfeld surface analysis .

Q. How are contradictions in reported bioactivity data addressed?

  • Answer :

  • Standardized assays : Re-evaluating MICs using CLSI guidelines to control for inoculum size variations .
  • Metabolite profiling : LC-MS/MS identifies decomposition products (e.g., demethylated analogs) that may skew activity .
  • Cross-study validation : Comparing cytotoxicity data (e.g., CC₅₀ > 50 µM in HEK293 cells ) to rule off-target effects.

Methodological Notes

  • Key challenges : Reproducibility of CuAAC reactions under moisture-sensitive conditions and spectral overlap in crowded aromatic regions .
  • Advanced tools : Time-resolved crystallography to monitor real-time tautomerization , and QSAR models for substituent optimization .

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